3-Methyl-4,5-diphenylpiperidine-2,6-dione
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Overview
Description
3-Methyl-4,5-diphenylpiperidine-2,6-dione is a chemical compound with the molecular formula C18H17NO2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-diphenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-diphenylpiperidine with suitable reagents to form the desired dione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-diphenylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione to its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-4,5-diphenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-4,5-diphenylpiperidine-2,6-dione: A similar compound with a hydroxyl group at the 3-position.
4,5-Diphenylpiperidine-2,6-dione: Lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-4,5-diphenylpiperidine-2,6-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
88258-85-9 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-methyl-4,5-diphenylpiperidine-2,6-dione |
InChI |
InChI=1S/C18H17NO2/c1-12-15(13-8-4-2-5-9-13)16(18(21)19-17(12)20)14-10-6-3-7-11-14/h2-12,15-16H,1H3,(H,19,20,21) |
InChI Key |
CRBXCIWPSAGUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(=O)NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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